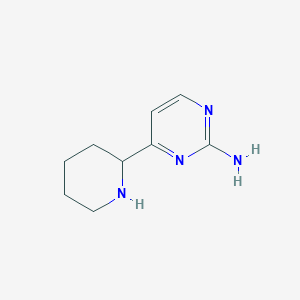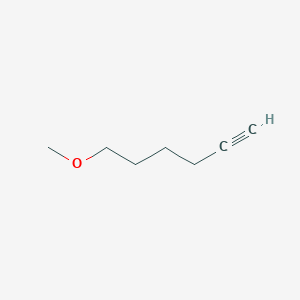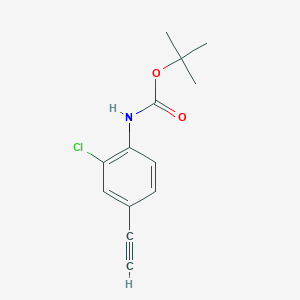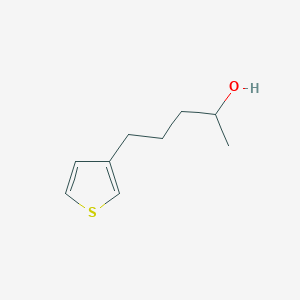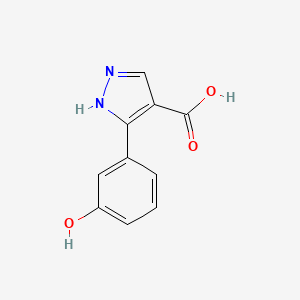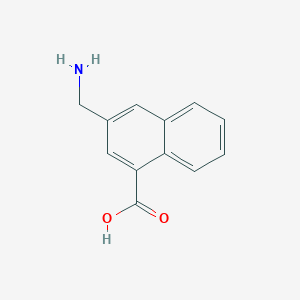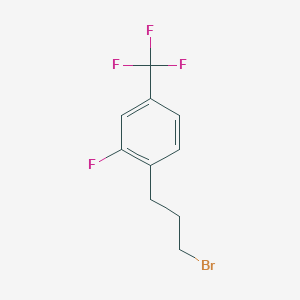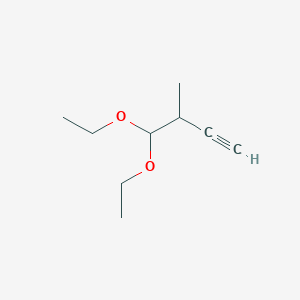
1-Butyne, 4,4-diethoxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethoxy-3-methylbut-1-yne is a chemical compound characterized by its unique structure, which includes a terminal alkyne group and two ethoxy groups attached to the fourth carbon atom. This compound is part of the broader class of alkynes, which are hydrocarbons containing a carbon-carbon triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-diethoxy-3-methylbut-1-yne typically involves the reaction of 3-methyl-1-butyne with diethyl ether in the presence of a strong base, such as sodium hydride (NaH). The reaction proceeds through the deprotonation of the terminal alkyne, followed by the nucleophilic attack of diethyl ether to form the final product.
Industrial Production Methods: In an industrial setting, the production of 4,4-diethoxy-3-methylbut-1-yne may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethoxy-3-methylbut-1-yne can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve the replacement of the ethoxy groups with other functional groups, using reagents like hydrochloric acid (HCl).
Major Products Formed:
Oxidation: The oxidation of 4,4-diethoxy-3-methylbut-1-yne can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction typically results in the formation of alkanes or alkenes.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the substituting group.
Scientific Research Applications
4,4-Diethoxy-3-methylbut-1-yne has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4,4-diethoxy-3-methylbut-1-yne exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, depending on the derivative and its intended use.
Comparison with Similar Compounds
4,4-Diethoxy-3-methylbut-1-yne is similar to other alkynes and ether derivatives, but its unique structure sets it apart. Some similar compounds include:
3-Methyl-1-butyne: A simpler alkyne without the ethoxy groups.
Diethyl ether: A common ether without the alkyne functionality.
4,4-Dimethoxy-3-methylbut-1-yne: A structural isomer with methoxy groups instead of ethoxy groups.
These compounds share similarities in their functional groups but differ in their reactivity and applications.
Properties
CAS No. |
81505-30-8 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4,4-diethoxy-3-methylbut-1-yne |
InChI |
InChI=1S/C9H16O2/c1-5-8(4)9(10-6-2)11-7-3/h1,8-9H,6-7H2,2-4H3 |
InChI Key |
SYTCAAHBHNBJCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C)C#C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


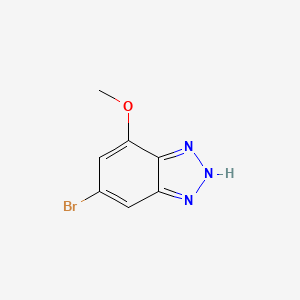
![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)
